molecular formula C11H13N3O2S B017544 N-(2-aminoethyl)isoquinoline-5-sulfonamide CAS No. 84468-17-7

N-(2-aminoethyl)isoquinoline-5-sulfonamide

Cat. No. B017544
CAS RN: 84468-17-7
M. Wt: 251.31 g/mol
InChI Key: DCVZSHVZGVWQKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-aminoethyl)isoquinoline-5-sulfonamide derivatives involves several chemical reactions starting from 5-isoquinolinesulfonic acid. These derivatives have been synthesized to explore their vasodilatory activities. In particular, derivatives with an ethylene group between the two nonaromatic nitrogen atoms have shown potent activity. The modification of these molecules through alkylation has further enhanced their vasodilatory action, albeit with a sensitivity to the size of the alkyl groups (Morikawa et al., 1989).

Molecular Structure Analysis

The structural basis for the selectivity of isoquinoline sulfonamide compounds, including N-(2-aminoethyl)isoquinoline-5-sulfonamide derivatives, involves their ability to inhibit protein kinases by competing with adenosine triphosphates (ATP). Crystal structure analyses have provided insights into the ATP-competing inhibition mechanism and the selectivity towards different protein kinases, highlighting the importance of hydrophobic contacts and hydrogen bonding with the isoquinoline ring (Xu et al., 1996).

Chemical Reactions and Properties

Isoquinoline sulfonamides, including N-(2-aminoethyl)isoquinoline-5-sulfonamide, have been studied for their inhibitory effects on protein kinases. The interaction of these compounds with protein kinase C (PKC) suggests their role in modulating cellular functions such as cytotoxic T lymphocyte-mediated lysis and cellular proliferation (Juszczak & Russell, 1989). This demonstrates the chemical reactivity and biological relevance of these compounds.

Physical Properties Analysis

The physical properties of N-(2-aminoethyl)isoquinoline-5-sulfonamide derivatives, such as solubility, melting point, and stability, are crucial for their application in medicinal chemistry. However, specific data on these properties requires further detailed studies, typically involving experimental measurements under controlled conditions.

Chemical Properties Analysis

N-(2-aminoethyl)isoquinoline-5-sulfonamide and its derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, which is characteristic of sulfonamide groups. These properties are essential for the synthesis of various pharmacologically active derivatives. The sulfonamide group's presence also influences the acidity and basicity of these compounds, affecting their interactions with biological targets (Grunewald et al., 2006).

Scientific Research Applications

  • PET Imaging Agent : A derivative, N-(2-(4-bromocinnamylamino)ethyl)-N-[11C]methyl-isoquinoline-5-sulfonamide, shows promise as a PET imaging agent for measuring protein kinase A levels in the brain (Vasdev et al., 2008).

  • Protein Kinase Inhibitor : Isoquinolinesulfonamides are potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C, useful in drug discovery and therapeutics (Hidaka et al., 1984).

  • Antidepressant and Antipsychotic Properties : Quinoline- and isoquinoline-sulfonamide analogs of aripiprazole have been shown to exhibit significant antidepressant and antipsychotic properties, targeting various serotonin and dopamine receptors (Zajdel et al., 2013).

  • Overcoming Drug Resistance in Leukemia : These compounds have been used to overcome resistance to vinblastine in adriamycin-resistant leukemia cells, suggesting a new treatment method for leukemia (Wakusawa et al., 1992).

  • Synthesis of Bioactive Tricycles : A study presents a strategy for synthesizing multifunctional N-fused tricycles from isoquinoline ketone and sulfonamide, offering potential for bioactive isoquinoline-based tricycles (Liu et al., 2022).

  • Vasodilatory Activity : N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives exhibit vasodilatory activity, particularly those with ethylene-containing alkyl groups, showing antihypertensive and vasodilatory properties (Morikawa et al., 1989).

  • Kinase Inhibitor Synthesis : The Buchwald-Hartwig Reaction facilitates rapid synthesis of 3-aminoisoquinoline-5-sulfonamides related to known kinase inhibitors, potentially offering new drug targets (Proisy et al., 2009).

  • Inhibition of P2X7 Nucleotide Receptors : Isoquinolines are effective in inhibiting human and murine P2X7 nucleotide receptors, suggesting their potential as selective antagonists for human diseases (Humphreys et al., 1998).

  • Lymphocyte Function : Isoquinoline sulfonamide protein kinase inhibitors inhibit lymphocyte-mediated lysis and cellular proliferation, indicating a role for protein kinase C in lymphocyte function (Juszczak & Russell, 1989).

  • Antibacterial and Antioxidative Activities : Recent advances in designing two-component sulfonamide hybrids show promise for antibacterial, antioxidative, and anti-neuropathic pain activities (Ghomashi et al., 2022).

Safety And Hazards

The compound is labeled with the signal word 'Warning’ . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

N-(2-aminoethyl)isoquinoline-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c12-5-7-14-17(15,16)11-3-1-2-9-8-13-6-4-10(9)11/h1-4,6,8,14H,5,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVZSHVZGVWQKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501004735
Record name N-(2-Aminoethyl)isoquinoline-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501004735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)isoquinoline-5-sulfonamide

CAS RN

84468-17-7
Record name N-(2-Aminoethyl)-5-isoquinolinesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084468177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Aminoethyl)isoquinoline-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501004735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 200 ml of chloroform was dissolved 12.0 g of 1,2-diaminoethane, and to the solution was added dropwise 100 ml of a chloroform solution containing 4.55 g of 5-isoquinolinesulfonyl chloride under cooling with ice. After the dropwise addition of the chloroform solution, the mixed solution was stirred at a temperature of 20° C. to 25° C. for two hours, and then the reaction solution was extracted with a 10% aqueous hydrochloric acid solution. The pH of the aqueous layer was adjusted to 10 with a 10% aqueous sodium hydroxide solution, and the aqueous layer was extracted with chloroform. The chloroform layer extracted was washed with water and dried with anhydrous potassium carbonate. Then the chloroform was distilled from the chloroform layer, and the residue obtained was subjected to a column chromatography [silica gel: 200 g; developing solvent: 2% methanol/chloroform (volume ratio)] to give 3.3 g of N-(2-aminoethyl)-5-isoquinolinesulfonamide as an oily substace in a yield of 66%.
Quantity
4.55 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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12 g
Type
reactant
Reaction Step Three
Quantity
200 mL
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solvent
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
N Vasdev, FJ LaRonde, JR Woodgett, A Garcia… - Bioorganic & medicinal …, 2008 - Elsevier
Protein kinase A (PKA) is an important signal transduction target for drug development because it influences critical cellular processes implicated in neuropsychiatric illnesses such as …
Number of citations: 15 www.sciencedirect.com
J Zhao, D Wang, WL Yang, J Niu… - … Process Research & …, 2021 - ACS Publications
An efficient, robust, and cost-effective synthetic process of fasudil hydrochloride 1 was developed. Starting from readily available ethylenediamine and 5-isoquinoline sulfonyl chloride, …
Number of citations: 1 pubs.acs.org
P Kleiner, W Heydenreuter, M Stahl… - Angewandte Chemie …, 2017 - Wiley Online Library
Affinity‐based protein profiling (AfBPP) is a widely applied method for the target identification of bioactive molecules. Probes containing photocrosslinkers, such as benzophenones, …
Number of citations: 105 onlinelibrary.wiley.com
B Wienen‐Schmidt, T Wulsdorf, HRA Jonker… - …, 2018 - Wiley Online Library
A ligand‐binding study is presented focusing on thermodynamics of fragment expansion. The binding of four compounds with increasing molecular weight to protein kinase A (PKA) was …
SC Stolze, N Liu, RH Wijdeven, AW Tuin… - Molecular …, 2016 - pubs.rsc.org
The profiling of kinases using established proteomics techniques is hampered by their non-covalent mode-of-action. One way to overcome this caveat is the use of probes featuring …
Number of citations: 3 pubs.rsc.org
B Wienen‐Schmidt, M Oebbeke, K Ngo… - …, 2021 - Wiley Online Library
In lead optimization, protein crystallography is an indispensable tool to analyze drug binding. Binding modes and non‐covalent interaction inventories are essential to design follow‐up …
AW Tuin - 2008 - scholarlypublications …
With more than 500 members, the protein kinase family constitutes one of the largest families of proteins in man. Kinases are involved in a wide variety of cellular signaling pathways 1 …
SH Grimm - 2019 - scholarlypublications …
Acute myeloid leukemia (AML) is an aggressive form of blood cancer in elderly people with poor prognosis. In approximately 20-30% of AML patients an internal tandem duplication (ITD…
N Liu - Leiden University, 2016 - scholarlypublications …
The protein kinase family is one of the largest protein superfamilies in eukaryotic genomes. Due to their central role in cell signaling, physiology and pathophysiology, there is need for …
SB Nair, SM Fayaz… - … Chemistry & High …, 2013 - ingentaconnect.com
Screening and identifying multi-target ligands becomes a daunting task when there are very few matching pharmacophoric features among the proteins. Herein, we describe a novel …
Number of citations: 11 www.ingentaconnect.com

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